5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a methyl group at the 5-position, a piperazine ring substituted with a methyl group at the 4-position, and a carboxylic acid group at the 3-position of the oxazole ring
Mechanism of Action
Target of Action
The compound 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is structurally similar to Imatinib , a well-known anticancer drug . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase , which is associated with chronic myelogenous leukemia (CML) . It also inhibits other tyrosine kinase targets such as c-Kit and platelet-derived growth factor receptor (PDGFR) .
Mode of Action
The compound likely interacts with its targets in a similar manner to Imatinib. It binds to the ATP-binding site of the tyrosine kinase, preventing the enzyme from transferring a phosphate group from ATP to a protein substrate. This inhibits the kinase activity, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of Bcr-Abl tyrosine kinase by this compound disrupts the signaling pathways that promote cell proliferation and survival . The inhibition of c-Kit and PDGFR can also affect various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds like imatinib are known to be well absorbed orally and metabolized primarily in the liver .
Result of Action
The inhibition of tyrosine kinases by this compound can lead to a decrease in uncontrolled cell proliferation, which is a hallmark of diseases like CML . This can result in the reduction of disease symptoms and progression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the oxazole intermediate.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the piperazine moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of reduced derivatives of the oxazole or piperazine rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dehydrozingerone: A compound with similar structural features and biological activities.
Uniqueness
5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of an oxazole ring, a piperazine moiety, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-8-9(10(11(15)16)12-17-8)7-14-5-3-13(2)4-6-14/h3-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBSLIQOBZYTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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